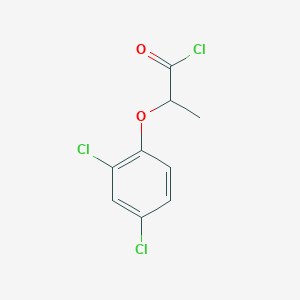

2-(2,4-Dichlorophenoxy)propanoyl chloride

Description

Contextualization within Halogenated Organic Compounds and Acyl Chlorides

From a structural standpoint, 2-(2,4-dichlorophenoxy)propanoyl chloride belongs to two important classes of organic chemicals: halogenated organic compounds and acyl chlorides.

Halogenated Organic Compounds: The presence of two chlorine atoms on the phenyl ring places it in this category. Halogenation of aromatic rings is a common strategy in medicinal and agricultural chemistry to modify the electronic properties, lipophilicity, and metabolic stability of a molecule. The specific 2,4-dichloro substitution pattern is found in many biologically active compounds, including the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). wikipedia.orgwho.int

Acyl Chlorides: The -COCl functional group defines it as an acyl chloride. ontosight.ai Acyl chlorides are one of the most reactive derivatives of carboxylic acids. The chlorine atom is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This high reactivity makes acyl chlorides, including this compound, powerful acylating agents for forming new carbon-heteroatom bonds, such as in the synthesis of esters and amides. ontosight.ai

The combination of these features—a halogenated aromatic core and a reactive acyl chloride function—makes this compound a versatile tool in synthetic chemistry.

Significance in Organic Synthesis and Derived Structures

The primary significance of this compound is its function as a synthetic intermediate. Its high reactivity allows for the efficient introduction of the 2-(2,4-dichlorophenoxy)propanoyl group into various molecular scaffolds. This is crucial for the synthesis of derivatives of dichlorprop (B359615), a chlorophenoxy herbicide used to control annual and perennial broadleaf weeds. wikipedia.org

The synthesis of the parent carboxylic acid, 2-(2,4-dichlorophenoxy)propanoic acid, is typically achieved through the condensation of 2,4-dichlorophenol (B122985) sodium salt with α-chloropropionic acid. chembk.comgoogle.com The corresponding acyl chloride can then be prepared from this acid, likely using standard chlorinating agents such as thionyl chloride or oxalyl chloride, a common method for converting carboxylic acids to acyl chlorides. ontosight.ai

Research has demonstrated its use in creating more complex molecules with potential biological activities. For instance, it serves as a precursor for synthesizing thiosemicarbazide (B42300) derivatives. One such documented compound is 4-(4-Chlorophenyl)-1-[2-(2,4-dichlorophenoxy)propanoyl]thiosemicarbazide, which is noted as an important intermediate for creating biologically active heterocyclic compounds. researchgate.net This highlights a key application: using the acyl chloride to build molecules that may possess novel pharmaceutical or agrochemical properties, moving beyond the herbicidal activity of its parent acid.

Overview of Research Trajectories

Current and future research involving this compound and related structures appears to follow several key trajectories:

Development of New Agrochemicals: A primary focus is the synthesis of new herbicides and pesticides. By modifying the structure of the parent compound, dichlorprop, researchers aim to develop new agents with improved selectivity, different modes of action, or better environmental profiles. The use of the acyl chloride facilitates the creation of ester and amide libraries for screening.

Synthesis of Biologically Active Compounds: Beyond agriculture, there is interest in exploring other biological activities. The dichlorophenoxy moiety is a common feature in various pharmacologically active molecules. Research into derivatives like the aforementioned thiosemicarbazides suggests a path toward discovering compounds with potential applications in medicine. researchgate.net

Intermediate for Fine Chemicals: The compound is also a valuable intermediate in the broader synthesis of fine chemicals, which can include dyes and specialty polymers. ontosight.ai The ability to readily introduce the bulky and electronically modified 2-(2,4-dichlorophenoxy)propanoyl group is a useful tool for tailoring the properties of larger molecules.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound and Related Compounds.

Data for the parent carboxylic acid is provided for context.

| Property | This compound | 2-(2,4-Dichlorophenoxy)propanoic Acid |

| Molecular Formula | C9H7Cl3O2 | C9H8Cl2O3 |

| Molecular Weight | 253.51 g/mol scbt.com | 235.06 g/mol chembk.com |

| Appearance | Not specified | Off-White to Pale Beige Solid chembk.com |

| Melting Point | Not specified | 110-112°C chembk.com |

| Primary Classification | Acyl Halide scbt.com | Carboxylic Acid wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQSXERGNKDILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558730 | |

| Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58048-37-6 | |

| Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Derivatization Pathways of 2 2,4 Dichlorophenoxy Propanoyl Chloride

Nucleophilic Acyl Substitution: Addition-Elimination Reaction Principles

The primary reaction pathway for 2-(2,4-Dichlorophenoxy)propanoyl chloride, like other acyl chlorides, is nucleophilic acyl substitution. This process is not a single-step displacement but proceeds via a well-established two-step mechanism known as addition-elimination. chemguide.co.uklibretexts.org

Acyl chlorides are among the most reactive derivatives of carboxylic acids. libretexts.orgyoutube.com This high reactivity stems from the electronic structure of the acyl chloride functional group (-COCl). Both the oxygen and chlorine atoms are highly electronegative, leading to a significant withdrawal of electron density from the carbonyl carbon. libretexts.orgchemistrystudent.com This effect makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.orgchemistrystudent.com

The reaction mechanism proceeds in two distinct stages:

Nucleophilic Addition: The reaction is initiated when a nucleophile (Nu-H) attacks the electrophilic carbonyl carbon. chemguide.co.uksavemyexams.com The lone pair of electrons on the nucleophile forms a new bond with the carbon, causing the pi bond of the carbonyl group to break and the electrons to move onto the oxygen atom. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. youtube.com The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled. chemguide.co.uk Finally, the chloride ion or another base in the mixture abstracts a proton from the nucleophile to yield the final substitution product and hydrogen chloride (HCl). chemguide.co.uk

This sequence of an addition step followed by an elimination step is the characteristic pathway for nucleophilic acyl substitution. chemguide.co.uksavemyexams.com

The structure and nature of the attacking nucleophile significantly influence the reaction's outcome and conditions. Nucleophiles are species with a lone pair of electrons, often found on nitrogen or oxygen atoms, that are attracted to positively charged regions. chemguide.co.uk

Strong vs. Weak Nucleophiles: Strong, negatively charged nucleophiles (e.g., alkoxides, carboxylates) react rapidly with acyl chlorides. chemistrysteps.commasterorganicchemistry.com Weaker, neutral nucleophiles like water, alcohols, ammonia (B1221849), and amines also react readily, although the reaction with water is often vigorous. libretexts.orgchemistrystudent.com The general reactivity trend allows any acyl chloride to be converted into other carboxylic acid derivatives that are lower on the reactivity scale (e.g., anhydrides, esters, amides). youtube.com

Steric Hindrance: The rate of reaction can be affected by steric hindrance on either the acyl chloride or the nucleophile. Bulky groups near the reaction center can slow down the initial nucleophilic attack, potentially requiring more forcing conditions like heating.

Basicity of the Nucleophile: When the nucleophile is a base, such as ammonia or a primary/secondary amine, it can also react with the hydrogen chloride (HCl) byproduct that is formed. chemguide.co.uk This is why such reactions are often carried out with two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the HCl, forming an ammonium (B1175870) salt. chemguide.co.uksavemyexams.com Alternatively, a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) can be added to the reaction mixture to serve this purpose. commonorganicchemistry.com

The general equation for this reaction can be represented as: R-COCl + 2 Nu-H → R-CO-Nu + Nu-H₂⁺Cl⁻

| Nucleophile (Nu-H) | Product Type | General Product Structure |

| Ammonia (NH₃) | Primary Amide | R-CONH₂ |

| Primary Amine (R'-NH₂) | Secondary (N-Substituted) Amide | R-CONH-R' |

| Secondary Amine (R'₂NH) | Tertiary (N,N-Disubstituted) Amide | R-CONR'₂ |

| Water (H₂O) | Carboxylic Acid | R-COOH |

| Alcohol (R'-OH) | Ester | R-COOR' |

| Hydrazine (B178648) (H₂N-NH₂) | Acyl Hydrazide | R-CONHNH₂ |

Synthesis of Amide Derivatives

The reaction of this compound with ammonia or amines is a direct and efficient method for the synthesis of the corresponding amides. This reaction is typically vigorous and exothermic. chemguide.co.uk

When this compound is treated with a concentrated solution of ammonia, a violent reaction occurs, yielding 2-(2,4-Dichlorophenoxy)propanamide. chemguide.co.uklibretexts.org The reaction proceeds in two stages: first, the formation of the amide and hydrogen chloride, followed by an immediate acid-base reaction between the excess ammonia and the HCl to form ammonium chloride. chemguide.co.uklibretexts.org

Similarly, primary and secondary amines react to produce N-substituted amides. chemguide.co.uk The reaction mechanism is analogous to that with ammonia, involving nucleophilic attack by the amine's nitrogen atom on the carbonyl carbon. chemguide.co.uk

Primary amines (R'NH₂) react with this compound to form N-substituted amides, while secondary amines (R'₂NH) yield N,N-disubstituted amides. savemyexams.com These reactions are fundamental in synthetic organic chemistry for creating peptide-like bonds. sphinxsai.comresearchgate.net

Reaction with a Primary Amine (e.g., Benzylamine): CH₃CH(OAr)COCl + 2 C₆H₅CH₂NH₂ → CH₃CH(OAr)CONHCH₂C₆H₅ + C₆H₅CH₂NH₃⁺Cl⁻

Reaction with a Secondary Amine (e.g., Pyrrolidine): CH₃CH(OAr)COCl + 2 C₄H₈NH → CH₃CH(OAr)CON(C₄H₈) + C₄H₈NH₂⁺Cl⁻

The use of a base, either excess amine or an auxiliary base like triethylamine, is crucial to neutralize the HCl produced, driving the reaction to completion. commonorganicchemistry.comhud.ac.uk

| Reactant | Product Name | Product Structure |

| Ammonia | 2-(2,4-Dichlorophenoxy)propanamide | CH₃CH(OAr)CONH₂ |

| Benzylamine | N-Benzyl-2-(2,4-dichlorophenoxy)propanamide | CH₃CH(OAr)CONHCH₂C₆H₅ |

| Pyrrolidine | 1-(2-(2,4-Dichlorophenoxy)propanoyl)pyrrolidine | CH₃CH(OAr)CON(C₄H₈) |

| (Ar = 2,4-dichlorophenyl) |

Synthesis of N,N'-Diacylhydrazines and Acylthiourea Derivatives

Beyond simple amides, this compound serves as a key starting material for more complex structures with potential biological activities, such as diacylhydrazines and acylthioureas.

N,N'-Diacylhydrazines can be synthesized from acyl chlorides. The reaction of an acyl chloride with hydrazine can be complicated by the formation of both mono- and di-acylated products. orgsyn.org To synthesize a symmetrical N,N'-diacylhydrazine, two equivalents of the acyl chloride are reacted with one equivalent of hydrazine.

A specific example is the synthesis of 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, a related diacylhydrazine derivative. researchgate.net The synthesis of the corresponding propanoyl derivative would follow a similar pathway. The reaction involves the sequential acylation of both nitrogen atoms of the hydrazine molecule.

Synthesis of a Symmetrical Diacylhydrazine: 2 CH₃CH(OAr)COCl + H₂N-NH₂ → CH₃CH(OAr)CONH-NHOC(OAr)CHCH₃ + 2 HCl

Diacylhydrazine derivatives are recognized for their insecticidal properties. nih.gov

Acylthiourea derivatives are synthesized via a two-step, one-pot procedure starting from the acyl chloride. nih.govnih.gov

Formation of Acyl Isothiocyanate: this compound is first reacted with a thiocyanate (B1210189) salt, such as potassium or ammonium thiocyanate, in an anhydrous solvent like acetone. nih.govgoogle.com This forms the highly reactive intermediate, 2-(2,4-dichlorophenoxy)propanoyl isothiocyanate.

Reaction with an Amine: The isothiocyanate intermediate is not isolated but is reacted in situ with a primary or secondary amine. nih.gov The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group (-N=C=S) to yield the final acylthiourea derivative. nih.gov

An example of a related derivative synthesized via this method is 4-(4-Chlorophenyl)-1-[2-(2,4-dichlorophenoxy)propanoyl]thiosemicarbazide, formed from the reaction of 2-(2,4-dichlorophenoxy)propanohydrazide with 4-chlorophenyl isothiocyanate. researchgate.net Another related compound, n-benzyl-2-(2-(2,4-dichlorophenoxy)propanoyl)hydrazinecarbothioamide, has also been documented. sigmaaldrich.com

General Synthesis of Acylthioureas: CH₃CH(OAr)COCl + KSCN → [CH₃CH(OAr)CONCS] + KCl [CH₃CH(OAr)CONCS] + R'NH₂ → CH₃CH(OAr)CONHCSNHR'

| Derivative Class | Key Intermediate | Final Product Example |

| N,N'-Diacylhydrazine | Acyl Hydrazide | N,N'-bis(2-(2,4-Dichlorophenoxy)propanoyl)hydrazine |

| Acylthiourea | Acyl Isothiocyanate | N-Benzyl-N'-(2-(2,4-dichlorophenoxy)propanoyl)thiourea |

| (Ar = 2,4-dichlorophenyl) |

Synthesis of Ester Derivatives

The synthesis of esters from this compound is a direct and typically efficient process, leveraging the high reactivity of the acyl chloride group.

Reactions with Alcohols and Phenols

This compound readily reacts with alcohols and phenols to form the corresponding esters. This transformation proceeds via a nucleophilic acyl substitution, specifically an addition-elimination mechanism. chemguide.co.uklibretexts.org The reaction is initiated by the nucleophilic attack of the oxygen atom from the alcohol or phenol's hydroxyl group on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This forms a tetrahedral intermediate, which then collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion. libretexts.orgchemguide.co.uk The proton from the original hydroxyl group is subsequently removed, often by the eliminated chloride ion or a weak base, yielding the final ester product and hydrogen chloride gas. chemguide.co.ukchemguide.co.uk

The reaction with simple alcohols like ethanol (B145695) is generally vigorous and exothermic, proceeding rapidly at room temperature. libretexts.org Phenols, while also reactive, tend to engage in this reaction less vigorously than alcohols due to the decreased nucleophilicity of the phenolic hydroxyl group, whose lone pairs are partially delocalized into the aromatic ring. chemguide.co.uklibretexts.org

| Reactant Type | Example Reactant | Relative Reactivity | Product Formed |

|---|---|---|---|

| Primary Alcohol | Ethanol | High (Vigorous) | Ethyl 2-(2,4-dichlorophenoxy)propanoate |

| Phenol | Phenol | Moderate | Phenyl 2-(2,4-dichlorophenoxy)propanoate |

| Water | H₂O | Very High (Vigorous) | 2-(2,4-Dichlorophenoxy)propanoic acid |

Catalytic Considerations in Esterification

Due to the high reactivity of acyl chlorides, their reactions with alcohols and phenols often proceed efficiently without the need for a catalyst. libretexts.org However, in many synthetic preparations, a weak base such as pyridine or triethylamine is added. The role of the base is not truly catalytic; rather, it acts as a scavenger for the hydrogen chloride (HCl) byproduct that is formed. chemguide.co.uk By neutralizing the HCl, the base prevents it from reacting with the starting alcohol or other acid-sensitive functional groups and helps to drive the reaction to completion.

In the broader context of producing esters of the parent compound, 2,4-dichlorophenoxyacetic acid (a close structural analog), various catalytic systems are employed in industrial processes. These include:

Lewis acids: Ferric chloride has been used as a catalyst for the esterification of the carboxylic acid with butanol. who.int

Solid supports: A greener approach involves using micro-particulate inorganic materials like silica, clays, and zeolites as supports for esterification reactions, allowing for solventless conditions. rsc.org

Organic catalysts: A combination of phenothiazine (B1677639) and dimethylamino pyridine has been documented as a catalytic system for producing esters from the related phenoxyacetic acid. google.com

Hydrolysis Reactions and Carboxylic Acid Regeneration

Hydrolysis is a fundamental reaction of this compound, leading to the regeneration of its parent carboxylic acid.

Mechanisms of Hydrolysis

The hydrolysis of this compound is a rapid and often vigorous reaction that occurs when the compound comes into contact with water. embibe.comlibretexts.org The mechanism is analogous to that of esterification—a nucleophilic addition-elimination reaction where water acts as the nucleophile. libretexts.org

The process involves two main stages:

Addition: A lone pair of electrons from the oxygen atom of a water molecule attacks the carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. libretexts.org

Elimination: The intermediate is unstable and quickly collapses. The carbon-oxygen double bond reforms, and in the process, the chloride ion, being a good leaving group, is expelled. The resulting protonated carboxylic acid is then deprotonated by a water molecule or the eliminated chloride ion to yield the final, stable 2-(2,4-Dichlorophenoxy)propanoic acid and hydrogen chloride. libretexts.org

pH Dependence in Hydrolysis

The hydrolysis of acid halides like this compound is generally fast under acidic, neutral, and basic conditions. nih.gov However, the rate is significantly influenced by pH.

Neutral and Acidic Conditions (pH < 7): Hydrolysis proceeds rapidly with water acting as the nucleophile. The reaction is typically so fast that acid catalysis, which can promote the hydrolysis of less reactive derivatives like esters, has a less pronounced effect. nih.gov

Basic Conditions (pH > 7): The rate of hydrolysis is dramatically accelerated under basic conditions. This is because the hydroxide (B78521) ion (OH⁻), which is present in higher concentrations at elevated pH, is a much stronger and more effective nucleophile than a neutral water molecule. The base-catalyzed hydrolysis (saponification) is an irreversible and extremely rapid process. nih.gov

| pH Condition | Primary Nucleophile | Relative Rate of Hydrolysis |

|---|---|---|

| Acidic (e.g., pH 5) | H₂O | Fast |

| Neutral (pH 7) | H₂O | Fast |

| Basic (e.g., pH 9) | OH⁻ | Very Fast (Accelerated) |

Other Synthetic Transformations and Novel Adduct Formation

Beyond esterification and hydrolysis, the electrophilic nature of this compound allows it to participate in a variety of other synthetic transformations. One of the most significant is the formation of amides through reactions with ammonia or primary and secondary amines. embibe.com This reaction follows the same nucleophilic addition-elimination pathway, with the nitrogen atom of the amine acting as the nucleophile to produce a stable N-substituted amide.

Another potential transformation is the Friedel-Crafts acylation reaction. In this process, the acyl chloride can react with an aromatic compound, such as benzene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone, attaching the 2-(2,4-Dichlorophenoxy)propanoyl group to the aromatic ring.

The high reactivity of this compound also suggests a potential for forming novel adducts, particularly with biological macromolecules. Reactive chloro-containing agrochemicals have been shown to form covalent adducts with nucleophilic sites on biomolecules. For instance, the herbicide alachlor (B1666766) can form adducts with the DNA bases deoxyguanosine and thymidine (B127349) under basic conditions. nih.gov By analogy, it is plausible that this compound, as a potent acylating agent, could react with nucleophilic functional groups (e.g., -NH₂, -OH, -SH) found in amino acid residues of proteins or on DNA bases, leading to the formation of stable, covalently bound adducts. Such reactions represent a pathway for the formation of novel chemical entities derived from the parent compound.

Advanced Analytical Methodologies for 2 2,4 Dichlorophenoxy Propanoyl Chloride and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and determination of 2-(2,4-Dichlorophenoxy)propanoyl chloride derivatives in complex mixtures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are particularly powerful tools, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenoxy herbicides like Dichlorprop (B359615). nih.govnih.gov The method's robustness and reliability make it suitable for routine analysis.

Principles and Applications: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For Dichlorprop and related acidic herbicides, reversed-phase HPLC is the most common approach. researchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and acidified water. nih.govdeswater.com The acidic mobile phase ensures that the carboxylic acid group of Dichlorprop is protonated, leading to better retention and peak shape. tdl.org

UV/Vis detection is frequently employed, as the aromatic ring in Dichlorprop provides strong chromophores. The maximum UV absorbance for Dichlorprop and similar compounds is typically observed in the range of 230-285 nm. nih.govdeswater.com

Analysis of this compound: Direct analysis of the acid chloride by conventional reversed-phase HPLC is challenging due to its high reactivity with protic solvents like water in the mobile phase, which would rapidly hydrolyze it to Dichlorprop. Therefore, analysis would necessitate the use of non-aqueous reversed-phase or normal-phase chromatography. A more practical approach is the derivatization of the acid chloride to a stable ester or amide, which can then be readily analyzed by standard reversed-phase HPLC methods.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | deswater.com |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (e.g., 80:19.5:0.5 v/v/v) | deswater.com |

| Flow Rate | 1.0 mL/min | nih.govdeswater.com |

| Detection | UV at 230 nm or 283 nm | nih.govdeswater.com |

| Temperature | 40°C | deswater.com |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to HPLC-UV, making it the method of choice for trace-level analysis in complex matrices like environmental samples. nih.govlcms.czmpob.gov.my

Principles and Applications: LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). For Dichlorprop and other acidic herbicides, ESI is usually operated in the negative ion mode (ESI-), which efficiently deprotonates the carboxylic acid to form the [M-H]⁻ ion. tdl.orgnih.gov

The tandem mass spectrometer then isolates this precursor ion, fragments it through collision-induced dissociation (CID), and detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces matrix interference. shimadzu.com For Dichlorprop (exact mass ~233.98), a common transition involves the precursor ion at m/z 233 and a product ion at m/z 161, corresponding to the 2,4-dichlorophenoxide fragment. shimadzu.comresearchgate.netepa.gov

Analysis of this compound: As with HPLC, direct LC-MS/MS analysis of the acid chloride is complicated by its reactivity. Derivatization to a stable derivative is the preferred strategy. For instance, reaction with an amine would yield a stable amide that can be analyzed by LC-MS/MS, likely in positive ion mode, targeting the protonated molecule [M+H]⁺.

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization, Negative (ESI-) | nih.gov |

| Precursor Ion (Q1) | m/z 233 | shimadzu.comresearchgate.net |

| Product Ion (Q3) | m/z 161 | shimadzu.comresearchgate.net |

| Alternative Transition | m/z 235 → m/z 163 (for isotopic confirmation) | shimadzu.com |

| Application | Trace-level quantification in water and biological matrices | nih.govnih.gov |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound and its derivatives. NMR, IR, and MS provide complementary information about the molecule's atomic connectivity, functional groups, and mass.

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds. mdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed. mdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative like Dichlorprop, the spectrum would show signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). mdpi.com For the acid chloride, the chemical shift of the methine proton alpha to the carbonyl group would be expected to shift downfield compared to the corresponding acid due to the electron-withdrawing effect of the chlorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Characteristic chemical shifts are observed for the aromatic carbons, the aliphatic carbons, and the carbonyl carbon. mdpi.commdpi.com The carbonyl carbon of an acid chloride typically resonates at a lower field (further downfield) than that of the corresponding carboxylic acid.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | ~7.0 - 7.5 | - |

| -O-CH- | ~5.0 - 5.2 | ~75 - 80 |

| -CH₃ | ~1.7 - 1.9 | ~18 - 22 |

| Aromatic-C | - | ~115 - 155 |

| C=O (Acid Chloride) | - | ~170 - 175 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

Key Spectral Features: The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching band. For acid chlorides, this band is characteristically strong and appears at a high frequency, typically in the range of 1785–1815 cm⁻¹. blogspot.com This is significantly higher than the C=O stretch of the corresponding carboxylic acid (Dichlorprop), which appears around 1700-1760 cm⁻¹ (with broadening due to hydrogen bonding).

Other important absorptions include the C-O-C (ether) stretching bands around 1100-1300 cm⁻¹ and the C-Cl stretches from both the aromatic ring and the acyl chloride group.

| Functional Group | 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop) | This compound | Reference |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~2500-3300 (broad) | Absent | chemicalbook.com |

| C=O Stretch (Carbonyl) | ~1700-1760 | ~1785-1815 (strong, sharp) | blogspot.com |

| C-O Stretch (Ether & Acid) | ~1100-1300 | ~1100-1300 | nist.gov |

| C-Cl Stretch (Acyl Chloride) | Absent | ~730-550 | blogspot.com |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of three chlorine atoms (two on the ring, one on the acyl group), a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments.

Key fragmentation pathways would likely include:

Loss of the acyl chloride group: Cleavage of the ether bond to produce the 2,4-dichlorophenoxy cation (m/z 162) or the 2,4-dichlorophenoxide radical ion (m/z 161).

Loss of a chlorine radical: From the molecular ion to give an [M-Cl]⁺ fragment.

Decarbonylation: Loss of carbon monoxide (CO) from fragments containing the acyl group.

| m/z Value | Proposed Fragment Identity |

|---|---|

| 252/254/256 | [M]⁺ Molecular Ion (C₉H₇Cl₃O₂) |

| 217/219 | [M-Cl]⁺ |

| 161/163 | [C₆H₃Cl₂O]⁻ (2,4-Dichlorophenoxide ion) |

| 162/164 | [C₆H₃Cl₂O]⁺ (2,4-Dichlorophenoxy cation) |

| 133/135 | Fragment from loss of CO from dichlorophenoxy cation |

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for successful chemical analysis, aiming to isolate and concentrate analytes from complex matrices. researchgate.net For chlorophenoxy herbicides and their derivatives, which can be found in various environmental samples, advanced extraction techniques are employed to ensure clean extracts and reliable quantification.

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a modification of liquid-liquid extraction that utilizes a water-miscible organic solvent, such as acetonitrile, for extraction. sci-hub.box The addition of a high concentration of salt decreases the solubility of the organic solvent in the aqueous phase, inducing phase separation. sci-hub.box This technique is particularly effective for extracting a broad range of compounds, including polar and non-polar analytes, from aqueous samples. sci-hub.boxresearchgate.net

The SALLE method offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, faster extraction times, and improved extraction efficiency for certain analytes. sci-hub.boxnih.gov The high salt and organic solvent concentrations also aid in precipitating proteins, making it a simple and effective cleanup method for biological samples. sci-hub.box

For the analysis of Dichlorprop's parent acid, 2,4-Dichlorophenoxyacetic acid (2,4-D), SALLE has been successfully developed and validated. researchgate.netresearchgate.net In these methods, acetonitrile is commonly used as the extraction solvent with salts like sodium chloride or sodium sulfate (B86663) acting as the salting-out agent. researchgate.net Optimization of parameters such as solvent volume, salt concentration, and sample pH is crucial for maximizing recovery. researchgate.netbohrium.com Studies have demonstrated excellent linearity, precision, and recoveries for 2,4-D in water and food samples using SALLE coupled with high-performance liquid chromatography (HPLC). researchgate.net

Table 1: Optimized Parameters for SALLE of 2,4-Dichlorophenoxyacetic acid

| Parameter | Optimized Condition | Source |

|---|---|---|

| Extraction Solvent | Acetonitrile | researchgate.net |

| Solvent Volume | 1 mL | researchgate.net |

| Sample Volume | 4 mL | researchgate.net |

| Salting-Out Agent | Sodium Chloride | researchgate.net |

| Sample pH | 2 | researchgate.net |

Dispersive Micro-Solid Phase Extraction (DMSPE) is a miniaturized sample preparation technique based on the principles of Dispersive Solid Phase Extraction (DSPE). nih.govnih.gov In DMSPE, a small amount of solid sorbent is dispersed directly into the sample solution. nih.govnih.gov The large contact area between the sorbent and the sample facilitates rapid adsorption of the target analytes. nih.gov After an equilibrium period, the sorbent is separated from the sample matrix, typically by centrifugation, and the analytes are eluted with a small volume of an appropriate solvent.

This technique is valued for its simplicity, speed, low solvent consumption, and high enrichment factors. nih.govnih.gov A wide variety of sorbents can be employed, including silica-based materials (like C18), carbon nanomaterials, and polymers, allowing for tailored selectivity towards different analytes. nih.gov Recently developed sorbents, such as zein (B1164903) nanoparticles, have been used in DMSPE for the pre-concentration of related chlorophenol compounds from water and honey samples, demonstrating the versatility of the technique. sigmaaldrich.com

While specific applications of DMSPE for this compound are not extensively documented, the method's proven success with other pesticides and herbicides, including chlorophenols, suggests its high potential for this application. nih.govsigmaaldrich.com The selection of an appropriate sorbent with high affinity for the dichlorophenoxy moiety would be a key factor in method development.

X-ray Crystallographic Methods for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is fundamental to understanding a compound's chemical properties and behavior.

For instance, the crystal structure of 4-(4-Chlorophenyl)-1-[2-(2,4-dichlorophenoxy)propanoyl]thiosemicarbazide , a derivative, was determined to understand its conformation. researchgate.net The analysis showed that the dichlorophenyl ring and the chlorophenyl ring are oriented at a dihedral angle of 40.41 (3)°. researchgate.net An intramolecular N—H⋯O hydrogen bond contributes to the formation of a nearly planar five-membered ring. researchgate.net In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds. researchgate.net

Another derivative, 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide , has its complete molecular structure generated by a crystallographic center of symmetry. researchgate.net In its crystal structure, molecules are linked into chains by N—H⋯O hydrogen bonds, which are further cross-linked by short Cl⋯N contacts. researchgate.net

The crystal structure of the related compound 2,4-Dichlorophenoxyacetic acid has also been extensively studied, revealing that in the solid phase, two molecules form a centrosymmetric cyclic dimer through hydrogen bonds between their carboxylic acid groups. mdpi.com

Table 2: Selected Crystallographic Data for Derivatives of 2-(2,4-Dichlorophenoxy)propanoic acid

| Compound | Crystal System | Space Group | Key Feature | Source |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-1-[2-(2,4-dichlorophenoxy)propanoyl]thiosemicarbazide | N/A | N/A | Intermolecular N—H⋯O hydrogen bonds link molecules. | researchgate.net |

| 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide | Monoclinic | P2₁/c | Molecule generated by a center of symmetry; chains linked by N—H⋯O hydrogen bonds and Cl⋯N contacts. | researchgate.net |

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to predicting the molecular geometry, electronic properties, and vibrational spectra of chemical compounds. For phenoxy herbicides and their derivatives, these calculations offer insights into the conformational preferences and electronic distribution, which are key determinants of their chemical behavior and herbicidal action. Theoretical studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a closely related compound, have utilized these methods to determine its most stable conformations, revealing that dimer formation through hydrogen bonding between carboxylic groups is energetically favorable. researchgate.netmdpi.com

Density Functional Theory (DFT) has become a primary method for studying the electronic and geometric structures of molecules due to its favorable balance of accuracy and computational cost. aps.org In the context of phenoxyacetic acid derivatives, DFT calculations are employed to optimize molecular geometries, predict electronic properties like HOMO-LUMO energy gaps, and analyze reactivity descriptors. mdpi.com The choice of the functional and basis set is critical for obtaining reliable results. mdpi.com

Functionals such as B3LYP are commonly used, and basis sets like 6-31G(d) or the more extensive 6-311++G(d,p) are often selected to provide a robust description of the molecule's electronic structure. mdpi.comnih.govacs.org For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to identify the most stable conformers of 2,4-D. mdpi.com These studies help in understanding properties like polarity, with calculations showing that derivatives like 2,4-D have a higher dipole moment and thus higher polarity than the parent phenoxyacetic acid. mdpi.com

Table 1: Common Basis Sets Used in DFT Calculations for Organic Molecules

| Basis Set | Description | Typical Application |

|---|---|---|

| STO-3G | Minimal basis set; represents each atomic orbital with 3 Gaussian functions. | Initial, low-cost geometry optimizations. |

| 6-31G(d) | Split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. | Standard for geometry optimizations and energy calculations. |

| 6-311++G(d,p) | Triple-split valence basis set with diffuse functions on all atoms and polarization functions on all atoms. | High-accuracy energy calculations and studies of anions or weak interactions. |

| cc-pVTZ | Correlation-consistent polarized valence triple-zeta basis set. | High-level calculations where electron correlation is important. |

While DFT is widely used, other computational methods also play a role. Ab initio methods, such as Hartree-Fock, compute all integrals from first principles but are computationally more demanding and often less accurate than DFT for a given computational cost due to the neglect of electron correlation. libretexts.org They can, however, serve as a reference or starting point for more advanced calculations. researchgate.net

Semi-empirical methods (like AM1, PM3, CNDO, INDO) simplify calculations by using parameters derived from experimental data. wikipedia.orgscribd.com This parameterization makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecules. researchgate.net However, their accuracy is limited to molecules similar to those used for their parameterization, and they may not be suitable for systems with unusual bonding. libretexts.orgwikipedia.org These methods are often used for preliminary geometry optimizations or for generating initial structures for higher-level calculations. mdpi.com

Molecular Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. It allows for the mapping of the potential energy surface, identification of transient species like transition states, and calculation of the energy barriers that govern reaction rates. rsc.org

This compound, as an acyl chloride, is highly reactive towards nucleophiles. The characteristic reaction is nucleophilic acyl substitution. chemistrysteps.com Computational studies can model the energy profile of this reaction, which plots the energy of the system against the reaction coordinate—a parameter representing the progress of the reaction from reactants to products. wikipedia.orglibretexts.org

The peak of this profile represents the transition state, and the energy difference between the reactants and the transition state is the activation energy (ΔG‡). libretexts.org A lower activation energy corresponds to a faster reaction. wikipedia.org For the reaction of acyl chlorides with nucleophiles like water or alcohols, theoretical calculations can help distinguish between a concerted SN2-like mechanism and a stepwise pathway involving a tetrahedral intermediate. nih.gov DFT calculations [B3LYP/6-31+G(d,p)] on simple acyl chlorides like acetyl chloride suggest that the reaction mechanism can be complex and may not always involve a stable tetrahedral intermediate, sometimes proceeding through a more concerted pathway. nih.gov The presence of solvent molecules can also significantly influence the reaction pathway and the stability of intermediates. nih.gov

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR)

SAR and QSAR are computational methodologies used to correlate the chemical structure of compounds with their biological activity. mdpi.com These models are crucial in the development of new herbicides and other agrochemicals, as they can predict the activity of new compounds before they are synthesized.

For phenoxy herbicides, QSAR studies aim to develop mathematical models that relate molecular properties (descriptors) to herbicidal efficacy. mdpi.comnih.gov These studies have identified properties like lipophilicity, polarizability, and hydrogen bonding capabilities as key determinants of the biological efficacy of phenoxyacetic acid congeners. mdpi.comnih.gov For instance, some models have indicated that herbicidal toxicity increases for molecules that are smaller, more water-soluble, and contain more hydrogen bond acceptors. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D arrangement of the molecules. frontiersin.org These methods require the alignment of a set of molecules and then calculate steric, electrostatic, and other fields around them. researchgate.net The variations in these fields are then correlated with biological activity to generate a predictive model. The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net

The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Describes the electronic distribution and reactivity of the molecule. mdpi.com |

| Steric / Topological | Molecular weight (MW), Molar volume, Surface area (TPSA), Shape indices | Quantifies the size, shape, and branching of the molecule. mdpi.com |

| Hydrophobic | Log P (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, affecting its transport and binding. mdpi.com |

| Hydrogen Bonding | Number of H-bond donors (HBD), Number of H-bond acceptors (HBA) | Relates to the potential for specific interactions with biological targets. mdpi.com |

By developing robust QSAR models based on these descriptors, researchers can rationally design new derivatives of this compound with potentially enhanced herbicidal properties. frontiersin.org

Q & A

Q. What are the critical safety protocols for handling 2-(2,4-dichlorophenoxy)propanoyl chloride in laboratory settings?

- Methodological Answer : Due to its carcinogenic potential (limited evidence in animal studies) and dermal absorption risks, strict safety measures are required:

- Use personal protective equipment (PPE): gloves, lab coats, and eye protection.

- Work in a fume hood to minimize inhalation exposure.

- Store in tightly sealed containers away from oxidizing agents (e.g., peroxides, chlorates) and metals in moist conditions to prevent reactive degradation .

- Implement OSHA’s Access to Employee Exposure and Medical Records Standard (29 CFR 1910.1020) for exposure tracking .

Q. How can researchers assess occupational exposure when no established limits exist for this compound?

- Methodological Answer :

- Conduct regular air and surface sampling in the workspace. Use gas chromatography-mass spectrometry (GC-MS) or HPLC to quantify airborne concentrations.

- Compare results with analogous compounds (e.g., 2,4-D derivatives) and adhere to ALARA (As Low As Reasonably Achievable) principles for carcinogens .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on the propionyl chloride and dichlorophenoxy groups.

- FTIR to identify functional groups (C=O stretch at ~1800 cm⁻¹ for acyl chloride).

- Elemental analysis to verify purity and stoichiometry .

Advanced Research Questions

Q. How can conflicting data on the compound’s carcinogenicity be resolved in toxicity studies?

- Methodological Answer :

- Perform longitudinal in vivo studies using multiple animal models (e.g., rodents, zebrafish) at varying doses.

- Use histopathology to assess lung-specific carcinogenicity (as suggested in limited animal evidence) .

- Cross-reference with epidemiological data from occupational exposure records, though human studies are scarce .

Q. What experimental design considerations are critical for studying its reactivity in synthetic applications?

- Methodological Answer :

- Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the acyl chloride group. Use dry dichloromethane or THF under inert atmospheres.

- Monitor reactions with oxidizing agents (e.g., KMnO₄) to assess degradation pathways.

- Employ kinetic studies to evaluate stability under varying temperatures and pH .

Q. How can researchers address discrepancies in stability data when stored with metals?

- Methodological Answer :

- Conduct accelerated aging tests with metal ions (e.g., Fe³⁺, Cu²⁺) in controlled humidity.

- Analyze degradation products via LC-MS to identify reactive intermediates (e.g., chlorinated byproducts).

- Recommend storage in glass or PTFE-lined containers to minimize metal contact .

Q. What strategies mitigate reproductive toxicity risks during in vitro assays?

- Methodological Answer :

- Use cell-based models (e.g., human placental trophoblasts) to assess endocrine disruption potential.

- Apply low-dose, long-term exposure protocols to mimic occupational scenarios.

- Include positive controls (e.g., bisphenol A) for comparative toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.